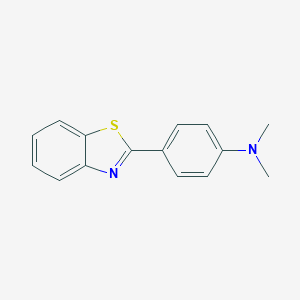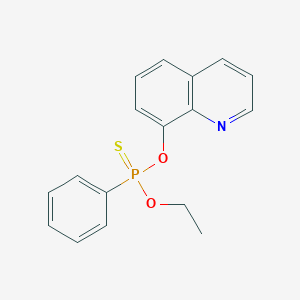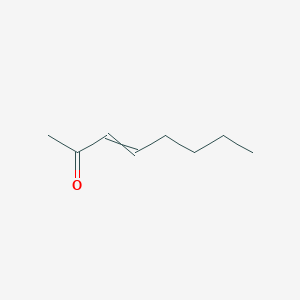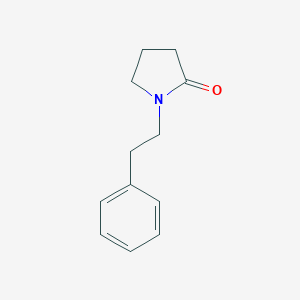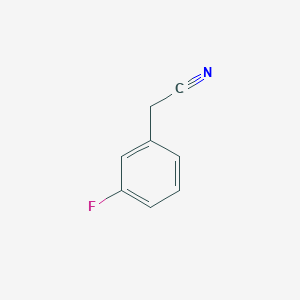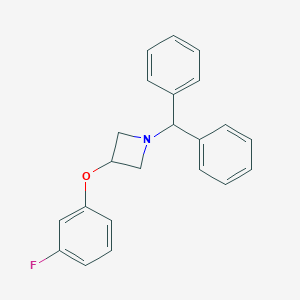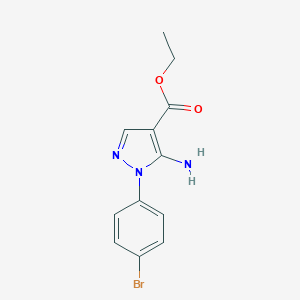
ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H12BrN3O2 . It is a derivative of pyrazole, a class of compounds that are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The compound also contains a bromophenyl group and a carboxylate ester group .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its core structure, the pyrazole ring, is found in numerous drugs due to its pharmacological properties . The bromophenyl group can undergo further cross-coupling reactions, making it a versatile precursor for developing new medicinal compounds with potential antibacterial, antifungal, and anti-inflammatory activities .
Material Science
In material science, the compound’s ability to form stable crystals is exploited for studying molecular interactions and crystal engineering. The bromine atom can be used for halogen bonding, which is essential in designing new materials with specific properties .
Agricultural Chemistry
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be used to synthesize compounds with potential use in agriculture. Derivatives of this compound have been explored for their fungicidal and pesticidal activities, contributing to the development of new agrochemicals .
Analytical Chemistry
The compound serves as a standard or reference material in analytical procedures, such as chromatography and mass spectrometry, due to its well-defined structure and properties. It helps in the quantification and identification of substances within a sample .
Chemical Synthesis
As a building block in organic synthesis, this compound is used to construct more complex molecules. Its reactive sites allow for various chemical transformations, including cyclization, substitution, and coupling reactions, which are fundamental in synthetic chemistry .
Proteomics Research
In proteomics, this compound is utilized in the study of protein interactions and functions. It can be incorporated into peptides or proteins as a probe due to its reactive amino group, facilitating the investigation of biological processes at the molecular level .
Mecanismo De Acción
Target of Action
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets, leading to significant changes in their biological activitiesIt is known that pyrazole derivatives have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to downstream effects that inhibit the growth and proliferation of these pathogens .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Propiedades
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRSOBGNSTADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405353 | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
138907-71-8 | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


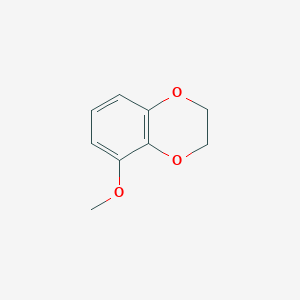
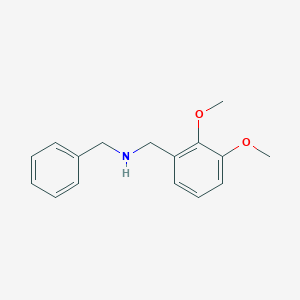
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
